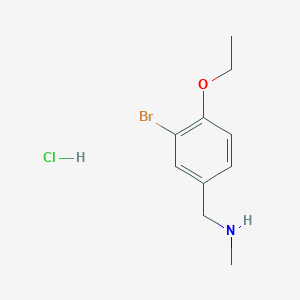

![molecular formula C24H22N4O3 B4627548 5-({1-[4-(二甲氨基)苯基]-1H-吡咯-2-基}亚甲基)-1-(3-甲基苯基)-2,4,6(1H,3H,5H)-嘧啶三酮](/img/structure/B4627548.png)

5-({1-[4-(二甲氨基)苯基]-1H-吡咯-2-基}亚甲基)-1-(3-甲基苯基)-2,4,6(1H,3H,5H)-嘧啶三酮

描述

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multicomponent reactions or condensation methods, utilizing key precursors like aminouracil, isocyanates, or isothiocyanates, leading to novel structures through cycloaddition or Michael-type reactions. For example, Prajapati and Thakur (2005) demonstrated a facile one-pot synthesis method for pyrimido[4,5-d]pyrimidine derivatives, offering a convenient route for synthesizing such complex molecules under thermal conditions (Prajapati & Thakur, 2005).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and interactions. Crystallographic analysis often reveals significant insights into their conformation, hydrogen bonding, and overall 3D structure, contributing to our understanding of their reactivity and potential applications. For instance, Mohan et al. (2003) detailed the crystal and molecular structures of related pyrimidinethione derivatives, highlighting the importance of intramolecular and intermolecular hydrogen bonds in defining the compounds' structures (Mohan et al., 2003).

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various nucleophiles, electrophiles, or through photochemical processes, leading to a wide array of chemical transformations. For example, Hirota et al. (1985) explored the reactivities of dimethylaminomethylene-uracil derivatives towards different active methylene compounds, revealing pathways to synthesize pyrido[2,3-d]pyrimidine-2,4-dione derivatives (Hirota et al., 1985).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystallinity, are critical for understanding the material's behavior under different conditions. For example, Nagarajaiah and Begum (2015) provided insights into the characterization of thiazolo[3,2-a]pyrimidine derivatives, which could offer parallels in understanding the physical properties of similar compounds (Nagarajaiah & Begum, 2015).

Chemical Properties Analysis

Chemical properties, such as reactivity towards various reagents, stability under different conditions, and potential for further functionalization, are essential for exploring the utility of these compounds in various scientific and industrial applications. The work of Beck and Gajewski (1976) on the synthesis of 1-alkyl-5-phenyl-4(1H)pyrimidinones, by condensing β-(dimethylamino)-N-[(dimethylamino)methylene] atropamides, provides an example of understanding the chemical properties of related compounds (Beck & Gajewski, 1976).

科学研究应用

新型嘧啶衍生物的合成针对嘧啶衍生物(包括与所讨论化合物相似的化合物)的化学性质和合成方法的研究,已经导致了各种新型嘧啶衍生物的开发。这些衍生物通过与异氰酸酯和异硫氰酸酯等杂环累积烯的反应合成,在消除和互变异构过程后得到产率极高的产物。该合成方法提供了一种在热条件下创建新的嘧啶嘧啶衍生物的直接方法,展示了嘧啶基化合物在化学合成中的多功能性 (Prajapati & Thakur, 2005)。

吡咯酮和硫代吡咯酮烯胺衍生物的形成对嘧啶类似物的化学行为的进一步研究导致了 1-甲基-2-苯基-5-吡咯酮和 5-硫代吡咯酮的烯胺衍生物的合成。这些化合物是通过与胺的反应获得的,从而产生各种二甲氨基亚甲基衍生物。该研究突出了从嘧啶和吡咯酮碱基开始创建不同化学结构的潜力,这可能对开发新材料或药物感兴趣 (Kvitko & Sokolova, 1972)。

新型聚酰亚胺的开发在材料科学方面,嘧啶衍生物已被用于合成具有吡啶桥的新型聚酰亚胺。这些材料由芳香二酸酐和二胺合成,在非质子溶剂中显示出显着的溶解性和优异的热稳定性。该研究展示了嘧啶基化合物在创建新聚合物中的应用,这些聚合物由于其强大的机械性能和耐热性,在包括电子和航空航天在内的各个行业中具有潜在用途 (Wang et al., 2006)。

结构性质的探索专注于嘧啶衍生物的结构性质(例如围绕某些化学键旋转的障碍)的研究,提供了对这些化合物的分子动力学的见解。这项研究对于理解嘧啶基化合物在更复杂的化学反应和材料科学中的反应性和潜在应用至关重要 (Karlsen et al., 2002)。

属性

IUPAC Name |

(5E)-5-[[1-[4-(dimethylamino)phenyl]pyrrol-2-yl]methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N4O3/c1-16-6-4-7-20(14-16)28-23(30)21(22(29)25-24(28)31)15-19-8-5-13-27(19)18-11-9-17(10-12-18)26(2)3/h4-15H,1-3H3,(H,25,29,31)/b21-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBMGTDXKTYFSJ-RCCKNPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)N(C)C)C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)N(C)C)/C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene)-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4627479.png)

![5-[(2-chlorophenoxy)methyl]-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-2-furamide](/img/structure/B4627480.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B4627497.png)

![1-[1-(2-methoxyethyl)-3-piperidinyl]-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B4627498.png)

![1-ethyl-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1H-pyrazole-3-carboxamide](/img/structure/B4627509.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-(2-furylmethyl)thiourea](/img/structure/B4627524.png)

![N-[3-(3,4-dihydro-1(2H)-quinolinyl)propyl]-2-(1-isobutyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B4627527.png)

![2-[(2-chloro-4-fluorobenzyl)thio]-N-(2-mercapto-7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4627534.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(4-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627539.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B4627541.png)

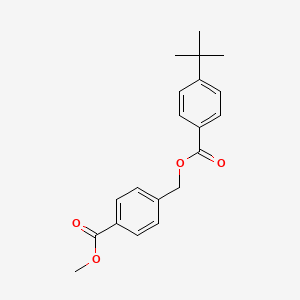

![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate](/img/structure/B4627543.png)

![N-{2-[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4627554.png)